molecular formula C12H17NO3 B13610413 3-(2,3-Dimethoxyphenyl)morpholine CAS No. 1211539-79-5

3-(2,3-Dimethoxyphenyl)morpholine

Cat. No.: B13610413
CAS No.: 1211539-79-5
M. Wt: 223.27 g/mol
InChI Key: CRSIHVDZBIILBE-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)morpholine is a morpholine derivative featuring a 2,3-dimethoxyphenyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely explored in agrochemical and pharmaceutical research due to their versatility in molecular interactions, such as hydrogen bonding and steric effects, which influence biological activity .

Properties

CAS No.

1211539-79-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)morpholine

InChI

InChI=1S/C12H17NO3/c1-14-11-5-3-4-9(12(11)15-2)10-8-16-7-6-13-10/h3-5,10,13H,6-8H2,1-2H3

InChI Key

CRSIHVDZBIILBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)morpholine typically involves the reaction of 2,3-dimethoxyphenylamine with an appropriate morpholine derivative. One common method is the nucleophilic substitution reaction where 2,3-dimethoxyphenylamine reacts with epoxide derivatives of morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of 3-(2,3-Dimethoxyphenyl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the compound.

    Substitution: The aromatic ring of 3-(2,3-Dimethoxyphenyl)morpholine can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(2,3-Dimethoxyphenyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the morpholine ring, which is known to interact with various biological receptors.

Medicine: In medicinal chemistry, 3-(2,3-Dimethoxyphenyl)morpholine is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets in biological systems. The morpholine ring can interact with various receptors, enzymes, and ion channels, modulating their activity. The 2,3-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key differences among analogs arise from substituent type, position, and additional functional groups:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Applications/Activities References
3-(2,3-Dimethoxyphenyl)morpholine C₁₂H₁₇NO₃ 235.27 g/mol 2,3-Dimethoxyphenyl at morpholine 3-position Not explicitly reported Inferred
Dimethomorph C₂₁H₂₂ClNO₄ 387.86 g/mol 3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl-morpholine Systemic fungicide (tomatoes, cucumbers)
3-(3-Bromophenyl)morpholine C₁₀H₁₂BrNO 242.11 g/mol 3-Bromophenyl at morpholine 3-position Medicinal chemistry (biological target interactions)
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine C₁₂H₁₆FNO₂ 249.26 g/mol 2-Fluoro-3-methoxyphenylmethyl at morpholine 4-position Pharmacological applications (steric/electronic modulation)
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid C₁₁H₁₁Cl₂NO₃ 300.12 g/mol 3,4-Dichlorophenyl and carboxylic acid groups Potential therapeutic agent (structural specificity)
Key Observations:
  • Substituent Position : The 2,3-dimethoxy configuration in the target compound contrasts with dimethomorph’s 3,4-dimethoxy group, which is critical for fungicidal activity . The 3,4-substitution in dimethomorph enhances steric bulk and electronic effects, improving binding to fungal targets.
  • Functional Groups: The acryloyl group in dimethomorph increases molecular weight and lipophilicity (log Pow ~3.5), influencing soil mobility and bioaccumulation .
  • Halogenation : Bromine or chlorine substituents (e.g., 3-(3-Bromophenyl)morpholine) introduce electronegativity, affecting binding affinity to biological targets. Dimethomorph’s 4-chlorophenyl group contributes to its fungicidal specificity .

Physicochemical Properties

  • Solubility and Lipophilicity : Dimethomorph’s log Pow (~3.5) suggests moderate lipophilicity, favoring adsorption in soil . Simpler analogs (e.g., 3-(3-Bromophenyl)morpholine) may exhibit higher aqueous solubility due to reduced steric hindrance.
  • Stereochemistry : The (3S,6S)-dichlorophenyl morpholine derivative highlights the role of stereochemistry in biological activity, though data for 3-(2,3-Dimethoxyphenyl)morpholine are lacking .

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